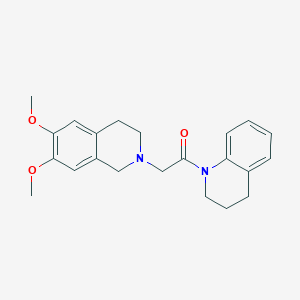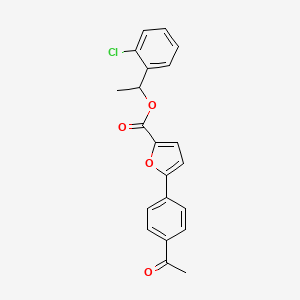
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide, also known as BZM055, is a novel compound that has been developed for its potential use as a therapeutic agent. BZM055 belongs to the class of benzimidazole sulfonamides, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide is not fully understood. However, it is believed that 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide exerts its anti-cancer and anti-viral effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells and is required for the survival of HIV-infected cells. 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has also been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of gene expression and has been implicated in the development of cancer.
Biochemical and Physiological Effects:
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has also been found to inhibit the replication of HIV by blocking the entry of the virus into the host cell. In addition, 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide in lab experiments is that it has been shown to exhibit a wide range of biological activities, which makes it a potentially useful therapeutic agent for the treatment of cancer, HIV, and other diseases. However, one of the limitations of using 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for the research on 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to test its efficacy in animal models of cancer and HIV. In addition, 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide could be used as a starting point for the development of new benzimidazole sulfonamide compounds with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide involves the reaction of 5-aminobenzimidazole with butyl isocyanate to form 2-(1-butylbenzimidazol-2-yl)amine. This intermediate is then reacted with chlorosulfonic acid to form 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfonic acid. The final step involves the reaction of the sulfonic acid with 3-methylbutanoyl chloride and ammonia to form 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide.
Applications De Recherche Scientifique
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has also been found to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. In addition, 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S2/c1-4-5-8-22-13-7-6-11(28(19,25)26)9-12(13)20-17(22)27-14(10(2)3)15(23)21-16(18)24/h6-7,9-10,14H,4-5,8H2,1-3H3,(H2,19,25,26)(H3,18,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMVSVFWIQCJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1SC(C(C)C)C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-N-[3-[(3-fluorophenyl)carbamoyl]phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543106.png)
![2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B7543129.png)

![4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)
![4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7543147.png)


![4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543190.png)
![4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543198.png)


![N-[4-[(2,4-difluorophenyl)sulfamoyl]phenyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7543224.png)
![N-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7543228.png)